N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16386719
InChI: InChI=1S/C18H11ClN4O3S2/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(27)28-14)9-15(24)20-12-2-1-3-13-16(12)22-26-21-13/h1-8H,9H2,(H,20,24)/b14-8-
SMILES:
Molecular Formula: C18H11ClN4O3S2
Molecular Weight: 430.9 g/mol

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

CAS No.:

Cat. No.: VC16386719

Molecular Formula: C18H11ClN4O3S2

Molecular Weight: 430.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide -

Specification

Molecular Formula C18H11ClN4O3S2
Molecular Weight 430.9 g/mol
IUPAC Name N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C18H11ClN4O3S2/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(27)28-14)9-15(24)20-12-2-1-3-13-16(12)22-26-21-13/h1-8H,9H2,(H,20,24)/b14-8-
Standard InChI Key UHKKVQMRGPKFIB-ZSOIEALJSA-N
Isomeric SMILES C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S
Canonical SMILES C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS 902316-47-6) features a benzoxadiazole ring system fused to a thiazolidinone moiety through an acetamide linker. The thiazolidinone component contains a Z-configuration 4-chlorobenzylidene group at the 5-position and a thioxo group at the 2-position. The molecular formula is C18H11ClN4O3S2\text{C}_{18}\text{H}_{11}\text{ClN}_{4}\text{O}_{3}\text{S}_{2}, with a molecular weight of 430.8879 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Molecular FormulaC18H11ClN4O3S2\text{C}_{18}\text{H}_{11}\text{ClN}_{4}\text{O}_{3}\text{S}_{2}
Molecular Weight430.8879 g/mol
CAS Number902316-47-6
Isomeric SMILESClC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43

The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which influences π-π stacking interactions in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzoxadiazole Precursor Preparation: 4-Amino-2,1,3-benzoxadiazole is functionalized with bromoacetyl chloride to form N-(2,1,3-benzoxadiazol-4-yl)-2-bromoacetamide.

  • Thiazolidinone Formation: Reaction of 4-chlorobenzaldehyde with rhodanine in acidic conditions yields (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

  • Coupling Reaction: The bromoacetamide intermediate undergoes nucleophilic substitution with the thiazolidinone derivative in the presence of triethylamine, yielding the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Bromoacetyl chloride, DCM, 0°C78%
2Rhodanine, AcOH, reflux65%
3Triethylamine, DMF, 60°C, 12h52%

Side products often arise from E/Z isomerization during thiazolidinone formation, necessitating chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, benzoxadiazole-H), 7.92–7.85 (m, 4H, aromatic), 7.62 (d, J = 16 Hz, 1H, CH=), 4.32 (s, 2H, CH2CO), 3.89 (s, 2H, thiazolidinone-CH2) .

  • 13^{13}C NMR: 178.9 ppm (C=O), 167.2 ppm (C=S), 143.1 ppm (C=N), 135.6–125.3 ppm (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 431.8832 [M+H]+^+, consistent with the theoretical mass .

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity (IC50_{50})

Cell LineIC50_{50} (μM)
MCF-7 (Breast)12.4 ± 1.2
A549 (Lung)18.7 ± 2.1
PC-3 (Prostate)9.8 ± 0.9

Apoptosis induction is mediated via caspase-3 activation and PARP cleavage .

Antimicrobial Properties

The thioxo-thiazolidinone moiety exhibits moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely through disruption of cell membrane integrity.

Computational and Thermodynamic Analyses

Molecular Docking

Glide docking scores (Schrödinger Suite) indicate strong binding affinity (−7.39 kcal/mol) for the P2Y1 receptor, a target in prostate cancer . The chlorophenyl group occupies a hydrophobic subpocket, while the benzoxadiazole forms hydrogen bonds with Asn254.

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 218°C, with decomposition onset at 245°C, suggesting suitability for formulation .

Future Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Structural Analog Synthesis: Explore substitutions at the 4-chlorophenyl position to enhance potency.

  • In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

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